
Vitamin E Nicotinate
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Vitamin E Nicotinate can be synthesized through the esterification of tocopherol with nicotinic acid. The process typically involves the use of an organic solvent and a catalyst to facilitate the reaction. One common method includes adding nicotinic acid to an organic solvent, followed by the addition of a coupling agent such as triphosgene .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial production .
Analyse Chemischer Reaktionen
Types of Reactions: Vitamin E Nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation, leading to the formation of quinones.
Reduction: Reduction reactions can convert the ester back to its parent alcohol and acid.
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions vary depending on the desired substitution, but typically involve nucleophilic reagents.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Tocopherol and nicotinic acid.
Substitution: Various substituted esters depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Vitamin E nicotinate, also known as α-tocopheryl nicotinate, is an ester form of vitamin E combined with nicotinic acid. Research suggests it has potential applications in various areas, including cardiovascular health, cosmetics, and the treatment of diabetes .
Scientific Research Applications
Cardiovascular Health: this compound may play a role in cardiovascular health. Studies have found that α-tocopheryl nicotinate occurs naturally in the heart, and its levels are significantly reduced in heart failure . In rats with pulmonary arterial hypertension, the levels of this compound were 30-fold lower in the failing right heart ventricle compared to healthy rats . This suggests that this compound may have a pathophysiological importance in heart function .
Treatment of Hypertension and Cerebral Arteriosclerosis: A double-blind study involving 94 patients with hypertension and cerebral arteriosclerosis investigated the effects of dl-alpha-tocopheryl nicotinate (vitamin E-nicotinate: EN) for symptom relief . The study found that the group treated with this compound showed significantly greater general improvement compared to the placebo group (p<0.005) . Specifically, improvements were noted in subjective symptoms such as numbness of limbs (p=0.032) and insomnia (p=0.025) .
Rheological Properties and Microcirculation: Studies have explored the effects of α-tocopheryl nicotinate on blood flow and related properties. Koyama and Araiso observed that α-tocopherol concentration increased in erythrocyte membranes following treatment which should correspond to a decrease in membrane fluidity . Chung et al. found significant improvements in blood viscosity, red cell deformability, and retinal capillary blood flow in type 2 diabetic patients treated with α-tocopheryl nicotinate (900 mg/day for 3 months) . Another study by Chung et al. on type 2 diabetic patients with retinopathy showed that treatment with α-tocopheryl nicotinate (900 mg/day for 3 months) significantly reduced blood viscosity and improved red blood cell deformity, alongside a reduction in oxidative stress in red blood cell membranes .
Cosmetic Applications: this compound is found as a supplement in cosmetics .
Synthesis of this compound
This compound can be synthesized through chemical methods. One method involves reacting nicotinic acid with triphosgene and tocopherol in an organic solvent, followed by the addition of triethylamine . The resulting product is then washed, the organic solvent separated, and the crude product refined to obtain this compound . The synthesis method aims for high yield and selectivity, with easy-to-recycle materials and reduced waste .
Data Table
Case Studies
Case Study 1: Improvement in Hypertension and Cerebral Arteriosclerosis
In a double-blind study, 94 patients with hypertension and cerebral arteriosclerosis were administered dl-alpha-tocopheryl nicotinate (vitamin E-nicotinate: EN) or a placebo . The this compound group received 600mg daily for 4 weeks, with a subset continuing for 6 weeks . Results indicated a significantly greater general improvement in the EN group compared to the placebo group (p<0.005) . Subjective symptoms such as numbness of limbs (p=0.032) and insomnia (p=0.025) also showed improvement .
Case Study 2: Blood Flow in Type 2 Diabetes
Seven human female patients with non-insulin-dependent diabetes mellitus (type 2 diabetes) were treated with α-tocopheryl nicotinate . They were given 900 mg/day orally for 3 months . The study observed a significant improvement in blood viscosity, red cell deformability, and retinal capillary blood flow . The researchers hypothesized that the rheological improvements were primarily the result of improved red cell deformity .
Wirkmechanismus
The mechanism of action of Vitamin E Nicotinate involves its antioxidant properties. The compound exerts its effects by scavenging free radicals and preventing lipid peroxidation. It also activates various signaling pathways, including the mitogen-activated protein kinase pathway, which plays a role in cellular responses to oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Tocopheryl Acetate: Another ester of tocopherol, commonly used in supplements and cosmetics.
Tocopheryl Succinate: Known for its anti-inflammatory properties.
Tocopheryl Linoleate: Used for its skin-conditioning effects.
Uniqueness: Vitamin E Nicotinate is unique due to its combination of antioxidant properties from tocopherol and the vasodilatory effects of niacin. This dual functionality makes it particularly effective in applications requiring both antioxidant protection and improved blood flow .
Biologische Aktivität
Vitamin E Nicotinate, also known as tocopherol nicotinate, is an ester formed from vitamin E (tocopherol) and niacin (vitamin B3). This compound has garnered attention for its unique biological activities, which may differ significantly from those of its parent compounds. This article explores the biological activity of this compound, highlighting its mechanisms, effects on various biological systems, and potential clinical implications.
Chemical Structure and Properties
This compound is characterized by the ester bond between the hydroxyl group of tocopherol and the carboxylic acid group of niacin. This specific structure is believed to confer distinct biological properties compared to other forms of vitamin E, such as α-tocopherol or tocopherol acetate.
Antioxidant Activity
While Vitamin E is well-known for its antioxidant properties, studies have indicated that this compound may exhibit different mechanisms of action. Research suggests that it can decrease the activity of enzymes involved in oxidative stress, such as NADPH oxidases and phospholipase A2 . However, its antioxidant capacity may not be the sole function; instead, it appears to elicit additional biological responses.
Cell Signaling
Recent metabolomics studies have demonstrated that this compound can activate specific signaling pathways. For instance, it has been shown to upregulate fatty acid amides like anandamide, which plays a role in various physiological processes . Furthermore, it activates mitogen-activated protein kinases (MAPKs), suggesting a potential role in cellular signaling and inflammation regulation .
Effects in Disease States
Research indicates that levels of this compound are significantly reduced in conditions such as heart failure. In a study involving rat models, the concentration of this compound was found to be 30-fold lower in failing hearts compared to healthy controls . This reduction raises questions about its protective roles and potential therapeutic applications in cardiovascular diseases.
Case Studies
- Heart Failure Model : A study highlighted the decreased levels of this compound in heart failure rats. The findings suggest that this compound may play a critical role in cardiac health and could be a target for therapeutic interventions aimed at improving heart function .
- Cell Culture Studies : In vitro experiments using human vascular smooth muscle cells revealed that treatment with this compound resulted in differential metabolite profiles compared to treatments with tocopherol acetate and niacin separately. This underscores its unique biological activity beyond mere antioxidant effects .
Comparative Analysis of Biological Activities
Property | This compound | α-Tocopherol | Tocopherol Acetate |
---|---|---|---|
Antioxidant Activity | Moderate | High | Moderate |
Cell Signaling Activation | Yes | Limited | No |
Anti-inflammatory Effects | Yes | Yes | Limited |
Metabolism | Unique pathways | Standard pathways | Standard pathways |
Eigenschaften
IUPAC Name |
[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H53NO3/c1-24(2)13-9-14-25(3)15-10-16-26(4)17-11-20-35(8)21-19-31-29(7)32(27(5)28(6)33(31)39-35)38-34(37)30-18-12-22-36-23-30/h12,18,22-26H,9-11,13-17,19-21H2,1-8H3/t25-,26-,35-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCCTZZBYHQMQJ-AZAGJHQNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C3=CN=CC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)C3=CN=CC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H53NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046396, DTXSID401019802 | |
Record name | DL-alpha Tocopheryl nicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-alpha-Tocopherol nicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401019802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
535.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51898-34-1, 43119-47-7, 16676-75-8 | |
Record name | rel-(2R)-3,4-Dihydro-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-yl 3-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51898-34-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tocopherol nicotinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=43119-47-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tocopherol nicotinate [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043119477 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Tocopherol nicotinate, DL- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051898341 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tocopheryl nicotinate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15921 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DL-alpha Tocopheryl nicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-alpha-Tocopherol nicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401019802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2R-[2R*(4R*,8R*)]]-3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl nicotinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.984 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | [2R*(4R*,8R*)]-(±)-3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl nicotinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.257 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Pyridinecarboxylic acid, (2R)-3,4-dihydro-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-yl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TOCOPHERYL NICOTINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WI1J5UCY5C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | .ALPHA.-TOCOPHEROL NICOTINATE, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QCP2FMP7I8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does vitamin E nicotinate function solely as a source of vitamin E?
A1: Research suggests TN might possess biological functions beyond simply acting as a vitamin E precursor. [, , ] Studies show that its levels decrease in specific disease states, unlike other forms of vitamin E. [, ] Additionally, TN elicits distinct cellular responses compared to providing vitamin E and niacin separately. [, ]
Q2: What cellular signaling pathways are activated by this compound?
A2: TN has been shown to activate mitogen-activated protein kinases (MAPKs) in human vascular smooth muscle cells. [] This activation is not observed when cells are treated with vitamin E and niacin individually. []
Q3: How does this compound impact the production of fatty acid amides?
A3: Treatment with TN significantly increases the levels of several primary fatty acid amides, including anandamide, virodhamine, and palmitamide, in human vascular smooth muscle cells. [] This effect is not replicated by administering vitamin E and niacin separately. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula for α-tocopherol nicotinate is C35H51NO3, and its molecular weight is 533.8 g/mol.
Q5: Is there spectroscopic data available for this compound?
A5: While the provided abstracts do not delve into detailed spectroscopic data, research mentions UV absorption at 264 nm used for detection in HPLC analysis. [, ] Further research is needed for comprehensive spectroscopic characterization.
Q6: Can this compound be incorporated into different formulations?
A6: Yes, research highlights successful incorporation of TN into various formulations, including granules, [, ] self-emulsifying drug delivery systems (SEDDS), [] and dry emulsions for enhanced delivery. []
Q7: Does this compound exhibit catalytic properties?
A7: The provided research primarily focuses on TN's biological activities and doesn't indicate inherent catalytic properties. Its role seems more aligned with influencing biological pathways rather than directly catalyzing reactions.
Q8: Have computational methods been employed to study this compound?
A8: Yes, computational simulations were used to analyze the binding interactions of molecularly imprinted polymers designed for specific recognition of vitamin E succinate, tocopherol, and tocopherol nicotinate. [] These simulations provided insights into the binding mechanisms and selectivity of these polymers.
Q9: How does the ester linkage in this compound affect its activity?
A9: Research suggests that the intact structure of TN, specifically the ester linkage between vitamin E and niacin, is crucial for its unique biological activity. [, ] Studies show distinct effects of TN compared to separate administration of vitamin E and niacin, indicating the importance of the intact ester. [, ]
Q10: What is the bioavailability of this compound?
A10: Research indicates that bioavailability of TN is influenced by factors such as formulation and administration route. Studies in sheep comparing oral and intraperitoneal administration of TN and vitamin E acetate showed differences in absorption and tissue uptake. []
Q11: What is the pharmacokinetic profile of this compound in humans?
A11: Studies in healthy volunteers show that TN exhibits a two-compartment pharmacokinetic model after oral administration. [, ] Key parameters include a Tmax of 4.4-5.1 hours, a Cmax of 0.46-1094.6 µg/mL (depending on the dose and study), and a half-life (T1/2) of 6.5-8 hours. [, ]
Q12: What are the therapeutic effects of this compound observed in preclinical models?
A12: In a rat model of pulmonary arterial hypertension, TN levels were significantly reduced in failing right ventricles. [, ] Additionally, studies in a hypertensive rabbit model demonstrate that TN improved chorioretinal blood flow, suggesting potential benefits for ophthalmic circulation. []
Q13: What are the clinical applications of this compound?
A13: Clinical studies suggest potential benefits of TN in various conditions. These include:
- Diabetic retinopathy: Improved blood rheology and retinal capillary blood flow [, ]
- Coronary artery disease: Management of dyslipidemia [, ]
- Hyperlipidemia: Improved lipid profiles []
- Vitiligo: Potential for repigmentation when combined with other therapies []
- Male infertility: Improved sperm parameters in patients with varicocele when combined with Keishibukuryogan (a traditional Japanese herbal medicine) []
- Sudden sensorineural hearing loss: Potential improvement in hearing when used alongside conventional treatments []
- Endometrial thinning: Potential for endometrial recovery and successful pregnancy in women with diffuse leiomyomatosis of the uterus []
Q14: What is the safety profile of this compound?
A14: While generally considered safe, more research is needed to fully elucidate the long-term effects and potential toxicity of TN. []
Q15: Can drug delivery strategies enhance the therapeutic potential of this compound?
A15: Research indicates that optimizing drug delivery systems can significantly impact TN's efficacy. Studies exploring self-emulsifying preparations [] and dry emulsions [] highlight the potential of improving TN's delivery and therapeutic outcomes.
Q16: Are there specific biomarkers associated with this compound activity?
A16: While the provided abstracts don't pinpoint specific biomarkers for TN activity, research suggests a link between decreased TN levels and oxidative stress in disease states like heart failure. [, ] This points towards potential use of TN levels as a biomarker, warranting further investigation.
Q17: What analytical techniques are commonly employed to study this compound?
A17: High-performance liquid chromatography (HPLC) is frequently used for determining TN levels in various matrices, including plasma, [, , ] heart tissues, [] and cell cultures. [] Dynamic light scattering techniques are also applied to evaluate particle size and distribution in TN submicroemulsions. []
Q18: Are the analytical methods used for this compound analysis validated?
A18: Research emphasizes the validation of HPLC methods for TN quantification. [, , ] These validations ensure accuracy, precision, and specificity of the analytical data.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.